molecular formula C13H19NO2 B076197 Ethyl 4-diethylaminobenzoate CAS No. 10287-54-4

Ethyl 4-diethylaminobenzoate

Cat. No.: B076197
CAS No.: 10287-54-4
M. Wt: 221.29 g/mol
InChI Key: XPKFLEVLLPKCIW-UHFFFAOYSA-N
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Description

Ethyl 4-diethylaminobenzoate, also known as this compound, is a useful research compound. Its molecular formula is C13H19NO2 and its molecular weight is 221.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147493. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Use-Dependent Inhibition of Na+ Currents : Ethyl 4-diethylaminobenzoate exhibits significant use-dependent inhibition of Na+ currents, which is crucial in the study of local anesthetics and their interaction with excitable membranes (Quan, Mok, & Wang, 1996).

  • Dual Fluorescence in Nonpolar Solvents : It demonstrates multiple fluorescence in nonpolar solvents, indicating the formation of a highly polar Twisted Intramolecular Charge Transfer (TICT) state. This finding is significant for understanding fluorescence mechanisms (Wermuth, Rettig, & Lippert, 1981).

  • Photolysis in Secondary Amines : The compound undergoes photolysis in secondary amines, leading to various products and demonstrating its reactivity under light exposure, relevant for photochemical studies (Iddon, Suschitzky, & Taylor, 1974).

  • Photodegradation in Urethane Systems : this compound plays a role in the photodegradation of urethane model systems, leading to various products. This has implications for polymer science and materials engineering (Beachell & Chang, 1972).

  • Synthesis of Cyan Dyes : It has been used in the synthesis of cyan dyes, showing its applicability in dye chemistry and materials science (Davis, Groshens, & Parrish, 2010).

  • Involvement in Photodynamic Therapy : this compound derivatives have been studied for their role in photodynamic therapy, particularly in targeting squamous carcinoma cells (Chen et al., 2018).

  • Antimicrobial Photodynamic Efficacy : Its derivatives have been evaluated for antimicrobial photodynamic effects, showing potential in medical applications and drug development (Verma et al., 2009).

  • New Synthesis Technology : Research has been conducted on new methods for synthesizing 4-diethylaminobenzoic acid, indicating its importance in synthetic chemistry (Guo-tong, 2004).

  • Phototoxicity and Pharmacokinetics : Studies on the phototoxicity and pharmacokinetics of benzophenoxazine analogues, including this compound derivatives, provide insights into their potential as photosensitizers in cancer research (Cincotta, Foley, & Cincotta, 1993).

Safety and Hazards

Ethyl 4-diethylaminobenzoate may damage fertility or the unborn child. It is also toxic to aquatic life with long-lasting effects . Safety precautions include avoiding release to the environment, wearing protective clothing, and getting medical advice if exposed or concerned .

Future Directions

While specific future directions for Ethyl 4-diethylaminobenzoate are not detailed in the search results, it is currently used as a substitute for 4-aminobenzoate (PABA) in sunscreens and anesthetic ointments. Its environmental occurrence and transformation products are areas of ongoing research .

Mechanism of Action

Target of Action

Ethyl 4-(diethylamino)benzoate, also known as Ethyl 4-diethylaminobenzoate or ETHYL 4-(N,N-DIETHYLAMINO)BENZOATE, is primarily used as a photo-initiator . A photo-initiator is a compound that absorbs light and produces reactive species (free radicals), which are capable of initiating or catalyzing chemical reactions .

Mode of Action

Upon absorption of light, ethyl 4-(diethylamino)benzoate undergoes a photochemical reaction that leads to the generation of free radicals . These free radicals can then initiate polymerization reactions, leading to the formation of polymers . This property is particularly useful in the field of dental materials, where it is used as a co-initiator with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers .

Biochemical Pathways

Its role as a photo-initiator suggests that it may influence pathways related to polymerization and material synthesis .

Pharmacokinetics

Given its use in topical applications such as sunscreens , it is likely that its bioavailability is influenced by factors such as skin permeability and the presence of other ingredients in the formulation.

Result of Action

The primary result of the action of ethyl 4-(diethylamino)benzoate is the generation of free radicals upon exposure to light . These free radicals can then initiate chemical reactions, such as the polymerization of certain materials . This makes ethyl 4-(diethylamino)benzoate valuable in various applications, including the production of photosensitive materials and the formulation of dental composites .

Action Environment

The action of ethyl 4-(diethylamino)benzoate is highly dependent on the presence of light, particularly ultraviolet (UV) light . Therefore, environmental factors such as light intensity and wavelength can significantly influence its action, efficacy, and stability . Furthermore, its effectiveness as a photo-initiator can be influenced by the presence of other compounds in the formulation, such as other initiators or inhibitors .

Properties

IUPAC Name

ethyl 4-(diethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-14(5-2)12-9-7-11(8-10-12)13(15)16-6-3/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKFLEVLLPKCIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145551
Record name Ethyl 4-diethylaminobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10287-54-4
Record name Ethyl 4-(diethylamino)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10287-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl 4-diethylaminobenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl p-(diethylamino)benzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147493
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Record name Ethyl 4-diethylaminobenzoate
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Record name Ethyl 4-diethylaminobenzoate
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Record name Ethyl 4-diethylaminobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What causes the red shift in the fluorescence emission of Ethyl 4-(N,N-diethylamino)benzoate (DEAEB) compared to Ethyl 4-(N,N-dimethylamino)benzoate (DMAEB) in alkane solvents?

A1: The red shift observed in DEAEB's fluorescence emission (band FX) relative to DMAEB's normal fluorescence (band FN) in alkane solvents is not primarily due to a twisted intramolecular charge-transfer (TICT) state in the excited state, as previously suggested. Instead, research indicates it arises from the close proximity of low-lying nπ and ππ electronic states in DEAEB. [] The energy gap between these states is influenced by the electron-donating strength of the substituted amino group, with the diethylamino group in DEAEB leading to a smaller gap and thus the observed red shift. []

Q2: How does the presence of polar molecules affect the fluorescence behavior of DEAEB and DMAEB in solution?

A2: Introducing even small amounts of polar molecules into alkane solutions of DEAEB and DMAEB results in the formation of solute-solvent exciplexes. [] These exciplexes exhibit their own distinct fluorescence band (band FA). Time-resolved fluorescence studies in viscous polar solvents like butan-1-ol further reveal the dynamic interplay between different emitting species (FN, FX, and FA) for both DEAEB and DMAEB, highlighting the significant role of solvent interactions in their excited-state dynamics. []

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